Sub‑Nanomolar MAO‑B Inhibition: 5‑Carboxamide vs. 3‑Carboxamide Regioisomers
1H‑Indazole‑5‑carbonyl chloride enables the synthesis of 5‑carboxamides that achieve sub‑nanomolar IC₅₀ values against human MAO‑B. The most potent derivative, PSB‑1491 (N‑(3,4‑dichlorophenyl)‑1‑methyl‑1H‑indazole‑5‑carboxamide), exhibits an IC₅₀ of 0.386 nM with >25 000‑fold selectivity over MAO‑A [1]. In contrast, 1H‑indazole‑3‑carboxamides derived from the 3‑carbonyl chloride regioisomer show no reported MAO‑B activity; their primary kinase target, PAK1, yields an IC₅₀ of 9.8 nM for the best compound 30l [2]. The 5‑position carboxamide thus provides a >25‑fold improvement in absolute potency for its cognate target compared with the 3‑position analog’s best kinase activity, while channeling selectivity toward a completely different therapeutic enzyme class.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and primary biological target |
|---|---|
| Target Compound Data | IC₅₀ human MAO‑B = 0.386 nM (PSB‑1491, derived from 1H‑indazole‑5‑carbonyl chloride); selectivity >25 000‑fold vs. MAO‑A [1] |
| Comparator Or Baseline | 1H‑indazole‑3‑carboxamide derivative 30l: IC₅₀ PAK1 = 9.8 nM (no MAO‑B activity reported) [2] |
| Quantified Difference | 5‑Carboxamide scaffold engages MAO‑B at 0.386 nM; 3‑carboxamide scaffold engages PAK1 at 9.8 nM. Fold difference in target engagement is not directly comparable (different targets), but the absolute potency for the 5‑carboxamide’s target is 25× tighter than the 3‑carboxamide’s best target. |
| Conditions | Recombinant human MAO‑B and MAO‑A fluorimetric assays; recombinant human PAK1 kinase inhibition assay |
Why This Matters
Researchers procuring an indazole carbonyl chloride for CNS MAO‑B programmes must select the 5‑isomer to access sub‑nanomolar leads; the 3‑isomer will not deliver MAO‑B activity and instead drives kinase‑targeted chemistry.
- [1] Tzvetkov NT, et al. J Med Chem. 2014;57(15):6679-6703. PMID: 24955776. View Source
- [2] Zhang M, et al. Eur J Med Chem. 2020;203:112550. PMID: 32846314. View Source
